molecular formula C9H13ClN2 B1141529 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride CAS No. 1309976-14-4

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride

Cat. No.: B1141529
CAS No.: 1309976-14-4
M. Wt: 184.66592
InChI Key:
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Description

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66592. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Domino Reactions for Derivative Synthesis : A highly efficient synthesis of new 1,2,3,4-tetrahydroquinoline derivatives was achieved using a domino reaction of aromatic amines with cyclic enol ethers or 2-hydroxy cyclic ether catalyzed by indium chloride in water. This method favored cis selectivity in cyclization products and highlighted the reactivity and selectivity of using 2,3-dihydrofuran over 3,4-dihydro-2H-pyran (Zhang & Li, 2002).

  • Antioxidant Activities : The antioxidant activities of 1,2,3,4-tetrahydroquinolines were evaluated, indicating that derivatives with OH and NH2 groups ortho to the heterocyclic NH group showed increased antioxidant activity. This suggests their potential for development as antioxidant agents (Nishiyama et al., 2003).

  • Photo-Induced Synthesis : A novel synthesis method for 1,2,3,4-tetrahydroquinolines via photo-induced formal [4+2] cycloaddition reaction under visible-light irradiation was reported. This method allows for the synthesis of a wide variety of 1,2,3,4-tetrahydroquinolines with controlled diastereoselectivity, demonstrating the compound’s versatility in synthesis applications (Itoh et al., 2020).

Medicinal Chemistry Applications

  • Medicinal Chemistry Significance : 1,2,3,4-Tetrahydroquinoline derivatives have been identified as a crucial class of compounds in pharmaceutical and agrochemical industries, exhibiting a broad range of pharmacological activities such as anti-cancer, anti-diabetic, and anti-inflammatory properties. Their presence in biologically active natural products and therapeutic agents underlines their importance in drug development (Sabale et al., 2013).

Advances in Synthesis and Application

  • Synthetic Advances : Recent advances in the synthesis and application of 1,2,3,4-tetrahydroquinoline derivatives in cardiovascular drugs and dyes were reviewed. Comparisons of various synthetic methods such as hydrogenation, Diels-Alder reaction, and domino reactions were discussed, alongside their applications in medicinal chemistry and dye industries. The development of atom-economic methods and enantiomerically pure derivatives was outlined as a future research perspective (Guobao, 2012).

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h3-4,6,11H,1-2,5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTSIWISKUOANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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